molecular formula C11H15NO3S B3365317 2-Methyl-4-(phenylsulfonyl)morpholine CAS No. 1219152-02-9

2-Methyl-4-(phenylsulfonyl)morpholine

Cat. No. B3365317
CAS RN: 1219152-02-9
M. Wt: 241.31
InChI Key: NTZHULXCPQDGSW-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenylsulfonyl)morpholine is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 . It is used in various research and development applications .


Synthesis Analysis

The synthesis of morpholines, including 2-Methyl-4-(phenylsulfonyl)morpholine, has seen significant advancements recently. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(phenylsulfonyl)morpholine consists of a morpholine ring with a methyl group at the 2-position and a phenylsulfonyl group at the 4-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-(phenylsulfonyl)morpholine include a molecular weight of 241.31 . Other specific properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Safety and Hazards

The safety data sheet for 2-Methyl-4-(phenylsulfonyl)morpholine indicates that it may be harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

The future directions for the research and development of 2-Methyl-4-(phenylsulfonyl)morpholine and related compounds are promising. The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Furthermore, the development of novel 4-(phenylsulfonyl)morpholine derivatives with strong potential for inhibiting TNBC cell growth is an exciting area of research .

properties

IUPAC Name

4-(benzenesulfonyl)-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-10-9-12(7-8-15-10)16(13,14)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZHULXCPQDGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679782
Record name 4-(Benzenesulfonyl)-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(phenylsulfonyl)morpholine

CAS RN

1219152-02-9
Record name 4-(Benzenesulfonyl)-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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